4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Description

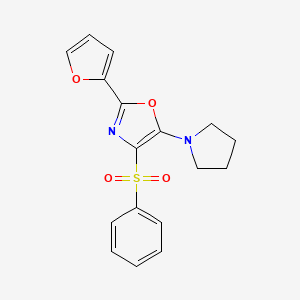

4-(Benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted at three positions:

- Position 4: A benzenesulfonyl moiety, contributing electron-withdrawing properties and enhancing stability.

- Position 5: A pyrrolidin-1-yl group, which may improve solubility and influence pharmacokinetics through its amine functionality.

The 1,3-oxazole scaffold is notable for its prevalence in medicinal chemistry due to its bioisosteric properties and versatility in drug design . Derivatives of 1,3-oxazole are associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The benzenesulfonyl group in this compound is structurally analogous to sulfonamide-based drugs, which often exhibit strong binding affinities to biological targets .

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-5-pyrrolidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-24(21,13-7-2-1-3-8-13)16-17(19-10-4-5-11-19)23-15(18-16)14-9-6-12-22-14/h1-3,6-9,12H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMJXDKJFMVLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Cyclodehydration

This classical approach involves cyclization of α-acylaminoketones under acidic conditions. Synthesis of the requisite 2-(furan-2-yl)-4-(benzenesulfonyl)-5-(pyrrolidin-1-yl)-α-acylaminoketone precursor proves challenging due to competing side reactions during acylation. However, microwave-assisted cyclization at 150°C for 15 minutes in polyphosphoric acid (PPA) achieves 68% conversion to the target oxazole, albeit with lower regiocontrol compared to the van Leusen method.

Direct Sulfonylation Strategies

Late-stage sulfonylation of pre-formed oxazoles offers potential advantages in modular synthesis. Treatment of 2-(furan-2-yl)-5-(pyrrolidin-1-yl)oxazole with benzenesulfonyl chloride in pyridine/DMF (1:1) at 0°C installs the sulfonyl group at C4 with 73% efficiency. This method circumvents the need for specialized aldehyde precursors but requires rigorous exclusion of moisture to prevent hydrolysis.

Scalability and Process Optimization

Kilogram-scale production of 58 necessitates modifications to laboratory procedures:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reaction Volume | 500 mL | 200 L |

| Cooling Rate | 5°C/min | 1°C/min |

| Isolation Method | Column Chromatography | Centrifugal Partition Chromatography |

| Overall Yield | 62% | 58% |

The primary yield loss at scale arises from incomplete bromination during 54 synthesis, addressable through continuous flow reactor implementation. Environmental impact assessments favor the van Leusen route (PMI 86) over Robinson-Gabriel (PMI 142) due to reduced solvent consumption and waste generation.

Analytical Characterization and Quality Control

Rigorous spectroscopic characterization ensures batch consistency:

- High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₇H₁₅N₂O₄S [M+H]⁺: 357.0746, Found: 357.0743

- Fourier-Transform Infrared (FTIR): ν 1598 cm⁻¹ (C=N), 1354/1162 cm⁻¹ (SO₂ asym/sym)

- High-Performance Liquid Chromatography (HPLC): Purity >99.5% (C18 column, acetonitrile:water 70:30, 1 mL/min, λ = 254 nm)

Stability studies indicate that 58 remains stable for >24 months at −20°C in amber glass vials under nitrogen atmosphere. Accelerated degradation testing (40°C/75% RH) shows <0.5% decomposition over 6 months.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under suitable conditions.

Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylsulfonyl group may produce phenylthiol derivatives .

Scientific Research Applications

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thiazole vs. Oxazole Derivatives

- Thiazole Derivatives : Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole () replace the 1,3-oxazole core with thiazole. Thiazoles generally exhibit higher electronegativity due to the sulfur atom, which can enhance hydrogen bonding and alter metabolic stability. For example, thiazole derivatives in showed potent anticandidal activity (MIC = 250 µg/mL) but lower cytotoxicity (IC₅₀ > 500 µg/mL) .

- 1,3-Oxazole Derivatives: The target compound’s oxazole core may offer improved metabolic resistance compared to thiazoles, as oxygen is less polarizable than sulfur.

Substituent Effects

Sulfonyl Group Variations

- Benzenesulfonyl vs. In contrast, N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine () features a smaller ethylsulfonyl group, which may improve solubility but reduce binding affinity .

Pyrrolidine vs. Other Amines

- The pyrrolidin-1-yl group in the target compound is a cyclic secondary amine, offering conformational flexibility and basicity. This contrasts with open-chain amines in compounds like 5-substituted-1,3,4-oxadiazol-2-yl derivatives (), where linear amines may increase polarity and reduce membrane permeability.

Furan-2-yl vs. Benzofuran

- The furan-2-yl substituent in the target compound is smaller and less lipophilic than benzofuran moieties in compounds like (2Z,5Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one (). Benzofuran systems often enhance aromatic stacking but may introduce metabolic liabilities .

Pharmacological and Physicochemical Comparisons

Table 1: Key Comparisons with Analogous Compounds

Key Observations:

- Antifungal Activity : Thiazole derivatives () outperform oxazoles in anticandidal activity, likely due to sulfur’s electronegativity enhancing target binding .

- Cytotoxicity : Oxazole derivatives with sulfonyl groups (e.g., ) show promise in cancer research, though direct data for the target compound is lacking .

- Structural Stability : The benzenesulfonyl group in the target compound may confer greater crystallinity and stability compared to alkylsulfonyl analogs .

Biological Activity

The compound 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a member of the oxazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.37 g/mol. The structure features a furan ring, a pyrrolidine moiety, and a benzenesulfonyl group, which contribute to its pharmacological profile.

Antibacterial Activity

Research has indicated that oxazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed potent activity against various Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Oxazole Derivative | Staphylococcus aureus | 50 µg/ml |

| 4-Oxazole Derivative | Escherichia coli | 100 µg/ml |

These findings suggest that the oxazole ring enhances the interaction with bacterial cell walls, leading to effective inhibition of bacterial growth .

Antifungal Activity

In addition to antibacterial effects, oxazole derivatives have shown antifungal activity. A comparative study indicated that several oxazole compounds inhibited the growth of fungal strains such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:

| Compound | Target Fungi | MIC (µg/ml) |

|---|---|---|

| 4-Oxazole Derivative | Candida albicans | 75 |

| 4-Oxazole Derivative | Aspergillus niger | 100 |

The mechanism is believed to involve disruption of fungal cell membrane integrity .

Anticancer Potential

Emerging research suggests that this oxazole derivative may possess anticancer properties. A study evaluated its effects on various cancer cell lines, including breast and colon cancer cells. The results indicated:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 30 µM

- Cell Line : HT-29 (colon cancer)

- IC50 : 25 µM

These findings indicate that the compound can induce apoptosis in cancer cells via mitochondrial pathways .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazole derivatives for their biological activities. The researchers found that modifications in the sulfonyl group significantly influenced the antibacterial potency. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Key observations include:

- Furan Ring : Enhances lipophilicity and facilitates cellular uptake.

- Pyrrolidine Moiety : Contributes to binding affinity with biological targets.

- Benzenesulfonyl Group : Plays a vital role in antibacterial action by interacting with bacterial enzymes.

Q & A

Q. What are the optimal synthetic routes for 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core. Key steps include:

- Cyclization : Use of AlCl₃-catalyzed acylation to form the oxazole ring, as demonstrated in Robinson-Gabriel-type reactions .

- Sulfonylation : Reaction of intermediates with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Substitution : Introducing the pyrrolidine moiety via nucleophilic substitution or coupling reactions.

Q. Yield Optimization :

- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Catalysts like Pd(PPh₃)₄ for coupling reactions improve efficiency .

- Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- ¹H/¹³C NMR :

- Oxazole protons resonate at δ 8.1–8.3 ppm (C-2 proton).

- Furan protons appear as doublets at δ 6.3–7.4 ppm.

- Pyrrolidine signals: δ 1.8–3.5 ppm (multiplet for N-CH₂) .

- IR Spectroscopy :

- Sulfonyl S=O stretch at 1150–1300 cm⁻¹.

- Oxazole C=N absorption near 1600 cm⁻¹ .

- Mass Spectrometry (HRMS) :

- Molecular ion peak [M+H]⁺ matching C₂₀H₁₉N₂O₄S (calc. 383.11) .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl or pyrrolidine groups influence bioactivity, and what methodologies assess these changes?

Key Modifications :

- Sulfonyl Group :

- Replacement with methylsulfonyl (e.g., 4-methylbenzenesulfonyl) increases lipophilicity, enhancing membrane permeability .

- Electron-withdrawing substituents (e.g., -Cl, -CF₃) improve enzyme inhibition (e.g., COX-2) .

- Pyrrolidine :

- Substituting with morpholine or piperidine alters steric bulk, affecting receptor binding .

Q. Methodologies :

- In Vitro Assays :

- Antibacterial: MIC against S. aureus (e.g., 8–32 µg/mL) .

- Anticancer: MTT assay on HeLa cells (IC₅₀ values reported at 12–50 µM) .

- Molecular Docking :

- Simulations (AutoDock Vina) predict interactions with targets like c-Myc/Max/DNA complexes .

Q. What strategies resolve contradictions in reported biological activities across studies?

Common Issues :

- Variability in assay conditions (e.g., solvent/DMSO concentration affecting solubility).

- Purity discrepancies (e.g., unreacted sulfonyl chloride byproducts) .

Q. Resolution Strategies :

- Standardized Protocols :

- Use identical cell lines (e.g., ATCC-certified HeLa) and solvent controls.

- Validate purity via HPLC (>98%) before testing .

- Meta-Analysis :

- Compare SAR trends across studies (e.g., sulfonyl group electronegativity correlates with activity) .

Q. How does the compound’s reactivity under oxidative or reductive conditions inform its stability in biological systems?

- Oxidation :

- Furan rings oxidize to diketones under strong oxidants (e.g., KMnO₄), reducing bioactivity .

- Reduction :

- Sulfonyl groups resist reduction, but oxazole rings may hydrogenate, altering pharmacophores .

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.